2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole
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Overview
Description
2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole is a complex organic compound with a molecular formula of C17H18N4O3 and a molecular weight of 326.35 . This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone intermediate. This intermediate then undergoes cyclization to form the final benzimidazole product .
Chemical Reactions Analysis
2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound is utilized in the synthesis of other heterocyclic compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole include:
2-[(2E)-(2,3-dimethylphenyl)hydrazinylidene]-2,3-dihydro-1H-benzimidazole: This compound has similar structural features but differs in the substitution pattern on the benzene ring.
2-[(2E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound contains a thiazolidinone moiety and exhibits distinct biological activities.
(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: This compound features a hydrazone linkage and is used in various chemical and biological studies.
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H18N4O3/c1-22-14-9-16(24-3)15(23-2)8-11(14)10-18-21-17-19-12-6-4-5-7-13(12)20-17/h4-10H,1-3H3,(H2,19,20,21)/b18-10+ |
InChI Key |
CCVUKAHKCIVZHK-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC2=NC3=CC=CC=C3N2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC2=NC3=CC=CC=C3N2)OC)OC |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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